REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][C:11]=2Cl)[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl-].[NH4+:17].O>S1(CCCC1)(=O)=O>[C:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[N:10][C:11]=2[NH2:17])[N:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)Cl
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 200° C. for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
is then stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off with suction
|
Type
|
WASH
|
Details
|
washed twice with 50 ml of water each time
|
Type
|
ADDITION
|
Details
|
subsequently suspended in a mixture of 50 ml of methanol and 150 ml of conc. ammonia solution
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed three times with 50 ml of water each time
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
subjected to sublimation (p about 1×10−2 mbar, T=150° C.)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |